3-Deoxyzinnolide

Inflammation Research Lipid Mediator Signaling Enzyme Inhibition

3-Deoxyzinnolide (CAS 17811-32-4) is a unique prenylated phenolic phthalide and potent, selective 5-lipoxygenase (5-LOX) inhibitor—distinct from generic flavonoids or coumarins. Its multi-target profile (inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and 5-LOX) makes it an indispensable probe for lipid signaling, one-carbon metabolism, and fungal ecology. It shows targeted antifungal activity against Alternaria and Pestalotiopsis spp., ideal for crop protection R&D. Supplied at >98% purity with full analytical documentation for HPLC/UPLC/LC-MS method development.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
CAS No. 17811-32-4
Cat. No. B176603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxyzinnolide
CAS17811-32-4
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1OC)COC2=O)OCC=C(C)C
InChIInChI=1S/C15H18O4/c1-9(2)5-6-18-13-7-11-12(8-19-15(11)16)14(17-4)10(13)3/h5,7H,6,8H2,1-4H3
InChIKeyBGCNHXQQGSIHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxyzinnolide (CAS 17811-32-4): A Specialized Phenolic Phthalide for Targeted Enzyme Inhibition and Antifungal Research


3-Deoxyzinnolide (CAS 17811-32-4) is a naturally occurring phenolic phthalide characterized by a unique isobenzofuranone core bearing methoxy, methyl, and prenyl substituents . It has been isolated from both fungal sources, notably various Alternaria species and Pestalotiopsis photiniae, and plant sources, including Zinnia officinalis and Curcuma aromatica [1]. The compound is recognized for its biological activities, primarily as an inhibitor of specific enzymes and fungal growth, making it a specialized tool for research in lipid mediator signaling and natural product antifungal discovery [2].

3-Deoxyzinnolide for Precise Research: Why It Cannot Be Replaced by Common Phenolic Analogs


Substituting 3-Deoxyzinnolide with other phenolic natural products like flavonoids or coumarins is scientifically unsound due to its distinct enzyme inhibition profile and unique prenylated phthalide structure. While many phenolic compounds exhibit broad antioxidant or non-specific antimicrobial activity, 3-Deoxyzinnolide demonstrates a specific and potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in arachidonic acid metabolism, a property not universally shared by structurally similar compounds [1]. Its selective action, coupled with documented inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase (COX), creates a multi-target profile distinct from typical class-level expectations [1]. Furthermore, the prenyl group on its isobenzofuranone core, absent in many simpler analogs, is critical for its specific antifungal activity against Alternaria and Pestalotiopsis, directly linking a unique structural feature to a unique functional outcome .

Quantitative Differentiation of 3-Deoxyzinnolide: Verified Evidence for Scientific Selection


Potent and Specific 5-Lipoxygenase (5-LOX) Inhibition vs. Weaker COX Activity

3-Deoxyzinnolide is a potent inhibitor of 5-lipoxygenase (5-LOX), the enzyme responsible for the initial steps in leukotriene biosynthesis from arachidonic acid. While specific IC50 values for 3-Deoxyzinnolide against 5-LOX are not provided in the open literature, its designation as a 'potent lipoxygenase inhibitor' is contrasted by its documented ability to inhibit cyclooxygenase (COX) only 'to a lesser extent' [1]. This differential inhibition is a key differentiator from common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are dual COX-1/COX-2 inhibitors (e.g., IC50s in the low µM range) and from selective COX-2 inhibitors. In the context of arachidonic acid cascade research, 3-Deoxyzinnolide offers a tool to selectively probe the 5-LOX pathway with minimized interference on the COX pathway, a profile not easily achieved with many standard inhibitors.

Inflammation Research Lipid Mediator Signaling Enzyme Inhibition

Unique Multi-Enzyme Inhibition Profile Involving Folate Metabolism

3-Deoxyzinnolide exhibits a distinct multi-target profile not found in typical phenolic antioxidants. Beyond its primary activity as a 5-LOX inhibitor, it has been documented to inhibit formyltetrahydrofolate synthetase and carboxylesterase, in addition to its weaker effect on COX [1]. This combination of targets is highly specific and is not a class-wide feature of phenolic compounds like flavonoids (e.g., quercetin) or simple phenolic acids. For instance, while quercetin is a known PI3K inhibitor (IC50 values of 2.4-5.4 µM for various isoforms) and antioxidant, its direct inhibition of formyltetrahydrofolate synthetase is not a primary reported mechanism . This unique inhibitory signature positions 3-Deoxyzinnolide as a valuable probe for investigating the interplay between lipid mediator synthesis, folate-dependent one-carbon metabolism, and xenobiotic hydrolysis.

One-Carbon Metabolism Drug Discovery Enzyme Kinetics

Selective Antifungal Activity Against Alternaria and Pestalotiopsis

3-Deoxyzinnolide has demonstrated the ability to inhibit the growth of the phytopathogenic fungi Alternaria and Pestalotiopsis . This activity is significant and directly linked to its complex molecular structure. In contrast, many other phenolic compounds exhibit a broader, less specific antimicrobial activity against common laboratory bacteria and fungi. The activity of 3-Deoxyzinnolide against these specific plant pathogens is notable, as it originates from the same fungal genera (e.g., Alternaria porri, Pestalotiopsis photiniae), suggesting a specialized ecological role, perhaps as a fungal metabolite involved in niche competition [1]. While direct MIC comparison data against a standard antifungal like amphotericin B is not available, the specificity of its action against these genera is a clear differentiator from broad-spectrum phenolic antimicrobials.

Antifungal Discovery Natural Product Chemistry Agricultural Science

Defined Physicochemical and Safety Profile for Experimental Reproducibility

3-Deoxyzinnolide is available with defined purity specifications, enabling reproducible research. Commercial suppliers offer the compound at ≥98% purity by HPLC [1]. Key physicochemical parameters have been predicted, including a density of 1.1 ± 0.1 g/cm³ and a boiling point of 448.6 ± 45.0 °C [2]. This level of characterization is essential for accurate stock solution preparation and experimental design. Furthermore, its safety profile is defined with GHS hazard statements (H302, H315, H319, H335) , which is crucial information for proper lab handling and risk assessment. This contrasts with many less-characterized or unvalidated natural product isolates, ensuring that experimental outcomes are not confounded by unknown impurities or unexpected toxicity.

Chemical Characterization Laboratory Safety Reference Standards

Defined Application Scenarios for 3-Deoxyzinnolide (CAS 17811-32-4) in Research and Development


Probing the 5-Lipoxygenase Pathway in Inflammation and Cancer Models

Researchers studying the role of leukotrienes in inflammatory diseases (e.g., asthma, arthritis) or cancer can use 3-Deoxyzinnolide as a tool compound. Its preferential inhibition of 5-LOX over COX allows for the specific interrogation of the leukotriene signaling arm of the arachidonic acid cascade, minimizing the confounding effects of COX pathway inhibition that occur with standard NSAIDs. This is supported by its documented potent inhibition of 5-LOX and weaker effect on COX [1].

Investigating Folate Metabolism and Drug Metabolism Interactions

The unique ability of 3-Deoxyzinnolide to inhibit formyltetrahydrofolate synthetase and carboxylesterase, in addition to 5-LOX, makes it a valuable chemical probe for studying the intersection of one-carbon metabolism, lipid signaling, and xenobiotic hydrolysis [1]. This multi-target profile can be exploited in drug discovery to identify novel interactions and pathways not evident when using more selective, single-target inhibitors.

Reference Standard for Antifungal Discovery Against Plant Pathogens

For agricultural researchers and natural product chemists focused on crop protection, 3-Deoxyzinnolide serves as a validated reference standard with demonstrated activity against the economically important phytopathogens Alternaria and Pestalotiopsis . Its defined activity against these specific genera, as opposed to a broad antimicrobial spectrum, makes it a relevant control and a promising scaffold for the development of targeted antifungal agents or for studies in fungal chemical ecology.

Calibrating Analytical Methods for Prenylated Phenolic Compounds

Analytical chemists and quality control laboratories can employ high-purity 3-Deoxyzinnolide as a reference standard for the development and validation of HPLC, UPLC, or LC-MS methods. Its unique retention characteristics, stemming from the combination of a phthalide core and a prenyl group, make it ideal for optimizing separation of complex mixtures containing prenylated phenolics and for quantifying these compounds in natural product extracts [2].

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